4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3/c1-7-8(2)15-12(17-11(7)13)16-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRXDFXVDTHGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433844 |

Source

|

| Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199463-20-2 |

Source

|

| Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199463-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is a testament to their versatile chemical nature and ability to form key interactions with biological targets. Within this class, 2-aminopyrimidines are particularly significant scaffolds found in a variety of kinase inhibitors used in oncology. This guide provides a detailed protocol for the synthesis of a specific, functionalized pyrimidine derivative, this compound. This compound serves as a valuable intermediate, possessing multiple reactive sites that allow for further molecular elaboration in drug discovery and development programs.

As a senior application scientist, this document is structured to provide not just a series of steps, but a causal, field-proven narrative. We will delve into the strategic choices behind the synthesis, the mechanistic underpinnings of the core reaction, and a detailed, self-validating protocol designed for reproducibility and success in a research setting.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to constructing the target molecule is through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, especially when activated by halogen substituents.[1]

Retrosynthetic Disconnection:

Our retrosynthetic analysis begins by disconnecting the most feasible bond to form: the C2-N bond between the pyrimidine ring and the 4-fluoroaniline moiety. This disconnection is favored due to the well-established reactivity of 2,4-dichloropyrimidines in SNAr reactions.

This strategy simplifies the synthesis into the coupling of two key precursors:

-

The Electrophile: 2,4-Dichloro-5,6-dimethylpyrimidine

-

The Nucleophile: 4-Fluoroaniline

The inherent electronic differences between the C2 and C4 positions on the pyrimidine ring, influenced by the two nitrogen atoms, allow for a regioselective reaction. While SNAr reactions on 2,4-dihalopyrimidines often favor substitution at the C4 position, C2 selectivity can be achieved and is often observed with amine nucleophiles.[2] This protocol will focus on the selective formation of the C2-aminated product.

Precursor Synthesis and Considerations

1. 2,4-Dichloro-5,6-dimethylpyrimidine (Electrophile)

While this starting material is commercially available, understanding its synthesis from basic building blocks is crucial for process development and cost management. It is typically prepared from 5,6-dimethyluracil (2,4-dihydroxy-5,6-dimethylpyrimidine).

The conversion involves a chlorination reaction, most commonly using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[3][4]

-

Reaction Principle: The hydroxyl groups of the uracil tautomer are converted into chlorosulfonate or phosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) yields the dichlorinated product.

2. 4-Fluoroaniline (Nucleophile)

This is a widely available and inexpensive commercial reagent. No synthetic preparation is necessary for this protocol. Its role is to act as the nitrogen nucleophile, attacking the electron-deficient pyrimidine ring. The fluorine substituent is a common feature in medicinal chemistry, often introduced to modulate electronic properties and metabolic stability.

Core Synthesis: Detailed Experimental Protocol

This section details the step-by-step procedure for the regioselective SNAr reaction to yield the title compound.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS No. |

| 2,4-Dichloro-5,6-dimethylpyrimidine | 177.03 | 2814-23-5 |

| 4-Fluoroaniline | 111.12 | 371-40-4 |

| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 |

| n-Butanol (anhydrous) | 74.12 | 71-36-3 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Hexanes | N/A | 110-54-3 |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A |

| Brine (Saturated NaCl aq.) | N/A | N/A |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5,6-dimethylpyrimidine (10.0 g, 56.5 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous n-butanol (100 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add 4-fluoroaniline (6.28 g, 56.5 mmol, 1.0 equiv) followed by diisopropylethylamine (DIPEA) (14.7 g, 20 mL, 113 mmol, 2.0 equiv).

-

Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the dichloropyrimidine starting material. DIPEA is a non-nucleophilic organic base used to quench the HCl generated in situ, driving the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours.

-

Process Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material. A typical TLC system would be 30% ethyl acetate in hexanes.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

-

Extraction: Partition the resulting residue between ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel.

-

Causality Note: The bicarbonate wash neutralizes any remaining acidic species, including excess HCl and the DIPEA hydrochloride salt.

-

-

Separate the organic layer. Wash the organic layer sequentially with water (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Expert Tip: The product typically appears as a white to off-white solid. Combine the pure fractions, as identified by TLC, and concentrate under reduced pressure to obtain the final product.

-

Visual Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical mechanism.

Conclusion

The synthesis of this compound is reliably achieved through a regioselective nucleophilic aromatic substitution. This guide provides a robust and well-rationalized protocol suitable for researchers in drug discovery and process development. By understanding the causality behind each step—from the choice of a non-nucleophilic base to the specific work-up conditions—scientists can confidently execute this synthesis and troubleshoot effectively. The resulting compound is a versatile intermediate, primed for subsequent cross-coupling or substitution reactions at the C4 position, thereby enabling access to a diverse library of novel chemical entities for biological screening.

References

-

ResearchGate. (2025). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Available at: [Link]

-

Taylor, A. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Baiazitov, R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis. Available at: [Link]

-

ResearchGate. (2013). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]

- Che-Yi, C. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine (CAS No: 289038-03-7). In the absence of extensive published experimental data, this document leverages validated in silico prediction methodologies to establish a baseline understanding of the molecule's characteristics. Furthermore, it serves as a practical handbook for researchers by detailing robust, field-proven experimental protocols for the empirical determination of these critical parameters. This dual approach of prediction and procedural guidance is designed to empower researchers in drug discovery and chemical development to accelerate their investigation of this and similar pyrimidine derivatives.

Introduction and Strategic Overview

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The specific arrangement of its functional groups—a halogenated phenylamine, a chloro substituent, and dimethyl groups—suggests potential for nuanced molecular interactions, making a thorough understanding of its physicochemical properties paramount for any drug development campaign.

Properties such as solubility, lipophilicity (logP), and ionization state (pKa) are fundamental drivers of a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to target binding and metabolism. As this compound appears to be a novel research chemical, publicly available experimental data on its core properties are scarce. This guide addresses this knowledge gap by providing a two-pronged approach:

-

Predictive Analysis: Utilizing a suite of well-regarded computational tools to generate reliable estimates for key physicochemical parameters.

-

Methodological Framework: Presenting detailed, step-by-step experimental protocols that constitute a self-validating system for the empirical determination of these properties.

This document is structured to serve as both a reference for the predicted characteristics of this compound and as a practical guide for the scientists tasked with its laboratory characterization.

Molecular Structure and Identification

The foundational element for both predictive and experimental analysis is the compound's molecular structure.

-

Chemical Name: this compound

-

CAS Number: 289038-03-7

-

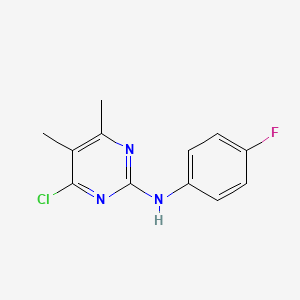

Molecular Formula: C₁₂H₁₂ClFN₄

-

SMILES: Cc1c(C)nc(Cl)nc1Nc1ccc(F)cc1

Caption: 2D structure of the title compound.

Predicted Physicochemical Properties

The following properties were predicted using a consensus of established computational models. These values provide a critical starting point for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Discovery | Prediction Tool/Method |

| Molecular Weight | 278.71 g/mol | Influences diffusion rates and is a key component of ligand efficiency metrics. | Calculation from Formula |

| Melting Point | 165 - 185 °C | Impacts solubility, stability, and formulation choices (e.g., solid dosage forms). | AAT Bioquest[1] |

| Boiling Point | ~420 °C | Relevant for purification (distillation) and assessing thermal stability. | AAT Bioquest[2] |

| logP (miLogP) | 4.15 | A measure of lipophilicity; critical for predicting membrane permeability, absorption, and metabolic stability. Values >5 can indicate poor absorption.[3] | Molinspiration[3] |

| Aqueous Solubility (logS) | -4.38 | Predicts the concentration at which a compound will dissolve in water. Poor solubility is a major hurdle in drug development. | ALOGPS 2.1 |

| pKa (Most Basic) | 3.8 - 4.5 | Predicts the ionization state at physiological pH (7.4), which profoundly affects solubility, permeability, and target binding. | Rowan Scientific |

Experimental Determination of Physicochemical Properties

To move beyond prediction and establish empirical data, the following standard operating procedures are recommended. These protocols are designed to be robust and reproducible, forming a self-validating framework for characterization.

Melting Point Determination via Capillary Method

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Causality: This technique relies on the principle that the transition from a highly ordered crystalline solid to a disordered liquid state occurs at a specific temperature for a pure substance. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broader melting range.

Experimental Workflow:

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the predicted melting point.

-

Slow Final Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final).

-

Reporting: The experimental melting point is reported as the range from T_initial to T_final.

Aqueous Solubility Determination via Shake-Flask Method

Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Causality: This method ensures that the solvent becomes fully saturated with the solute by allowing sufficient time for the dissolution equilibrium to be reached. By measuring the concentration of the dissolved compound in a filtered aliquot, one obtains the maximum solubility under the specified conditions (e.g., pH, temperature).

Experimental Workflow:

Caption: Workflow for shake-flask solubility assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial (enough that undissolved solid remains visible at the end).

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid. This step is critical to avoid overestimation.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculation: Express the determined concentration in standard units (e.g., µg/mL, mM).

pKa Determination via Potentiometric Titration

The pKa value dictates the charge of a molecule at a given pH. For a compound like the one , with basic nitrogen atoms on the pyrimidine ring, determining the pKa is essential for understanding its behavior in different physiological compartments.

Causality: Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The point of maximum inflection in the resulting pH vs. volume curve corresponds to the half-equivalence point, where the concentrations of the protonated and neutral species are equal. At this point, the measured pH is equal to the pKa.

Experimental Workflow:

Caption: Workflow for pKa determination by titration.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., a methanol/water or DMSO/water mixture may be required if aqueous solubility is low).

-

Apparatus Setup: Place the solution in a temperature-controlled vessel. Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Begin stirring and record the initial pH. Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The midpoint of the steepest portion of the resulting sigmoid curve is the equivalence point. The pKa is the pH at the volume corresponding to half of the equivalence point volume. More accurately, this can be determined from the peak of the first derivative of the titration curve.

logP Determination via Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity and its ability to cross biological membranes.

Causality: This method is based on the differential solubility of a compound in two immiscible phases: n-octanol (mimicking lipophilic biological membranes) and water (mimicking aqueous biological fluids). After equilibration, the ratio of the compound's concentration in the two phases gives the partition coefficient (P), the logarithm of which is logP.

Step-by-Step Protocol:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4) and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.

-

Compound Addition: Prepare a stock solution of the compound in the n-octanol phase. Add this to a vial containing the aqueous buffer.

-

Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Sampling: Carefully remove an aliquot from each phase for analysis, avoiding any contamination from the interface.

-

Quantification: Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) aliquots using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient P = [C]oct / [C]aq. The logP is then calculated as log₁₀(P).

Conclusion and Path Forward

This technical guide establishes a foundational physicochemical profile for this compound through validated in silico prediction methods. The predicted properties—moderate lipophilicity (logP ~4.15), low aqueous solubility (logS ~-4.38), and a weakly basic nature (pKa ~4)—characterize it as a compound that will likely require formulation strategies to ensure adequate bioavailability.

Crucially, this guide provides the detailed, actionable experimental protocols necessary to empirically verify these predictions. As a Senior Application Scientist, my recommendation is to systematically execute the described methods for melting point, solubility, pKa, and logP determination. The resulting experimental data will provide the high-confidence physicochemical foundation required for all subsequent stages of research and development, from medicinal chemistry optimization to preclinical evaluation.

References

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 21, 2026, from [Link]

- Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10.

-

Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 21, 2026, from [Link]

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Avdeef, A. (2003).

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS 2.1). Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[[4-(2-Chloro-4-fluorophenyl)-2-[(6-fluoro-1,3-benzoxazol-2-yl)amino]-6-methyl-1,4-dihydropyrimidine-5-carbonyl]amino]pyridine-4-carboxylic acid | C25H17ClF2N6O4 | CID 155801532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine (CAS Number: 199463-20-2)

This guide provides a comprehensive technical overview of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine, a key heterocyclic intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document synthesizes available data to elucidate the compound's chemical properties, a plausible synthetic route, and its potential applications, grounded in the broader context of pyrimidine derivatives' pharmacology.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine scaffold, has made it a privileged structure in the design of novel drugs targeting a range of diseases, including cancers, infectious diseases, and inflammatory conditions.[3][4]

This compound (CAS 199463-20-2) emerges as a significant building block within this chemical space. Its structural features—a chlorinated pyrimidine core, a fluorophenyl amine substituent, and dimethyl groups—offer multiple points for further chemical modification, enabling the exploration of diverse chemical space in lead optimization programs. This guide aims to provide a detailed technical resource for scientists working with or considering this versatile intermediate.

Physicochemical and Structural Characteristics

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 199463-20-2 | [5] |

| Molecular Formula | C₁₂H₁₁ClFN₃ | [5] |

| Molecular Weight | 251.69 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | >98% (typical for commercial suppliers) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | - |

| Stability | Stable under standard laboratory conditions | [6] |

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The synthesis likely proceeds through the initial formation of a 2-amino-pyrimidine intermediate, followed by a chlorination step.

Step 1: Synthesis of N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

The initial step involves the condensation of a suitable three-carbon precursor with N-(4-fluorophenyl)guanidine. A common and effective method for constructing the pyrimidine ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. In this case, 3-methyl-2,4-pentanedione would be the appropriate starting material.

Experimental Protocol:

-

To a solution of N-(4-fluorophenyl)guanidine nitrate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the free guanidine base.

-

To this mixture, add 3-methyl-2,4-pentanedione (1.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

The product, N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine, can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Chlorination of N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

The second step is the regioselective chlorination of the pyrimidine ring at the 4-position. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

Experimental Protocol:

-

Suspend N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The final product, this compound, can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery

As a functionalized intermediate, this compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The 4-chloro substituent is a key reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, thereby facilitating the rapid generation of compound libraries for screening.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Numerous approved drugs and clinical candidates targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and cyclin-dependent kinases (CDKs), feature this core structure.[3] The N-(4-fluorophenyl) group can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes. The dimethyl groups on the pyrimidine ring can provide steric hindrance to orient the molecule favorably and can be modified to explore structure-activity relationships.

A notable example is the development of selective FGFR4 inhibitors, where aminodimethylpyrimidin-5-ol derivatives have shown significant anti-hepatocellular carcinoma efficacy.[3] The synthesis of these complex molecules often involves intermediates with a 2-amino-4,6-dimethylpyrimidine core, highlighting the relevance of the title compound's structural motifs.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes.[7]

-

Antimicrobial: As dihydrofolate reductase inhibitors or by other mechanisms.

-

Antiviral: Targeting viral enzymes essential for replication.[8]

-

Central Nervous System (CNS) Disorders: Modulating neurotransmitter receptors.

The structural features of this compound make it an attractive starting point for the exploration of these and other therapeutic areas.

Generalized Kinase Inhibition Pathway

Caption: Potential mechanism of action for derived kinase inhibitors.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, a prediction of the key signals in ¹H NMR and ¹³C NMR spectra can be made based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic protons of the fluorophenyl ring would likely appear as multiplets or two distinct doublets of doublets in the range of δ 7.0-7.8 ppm.

-

The methyl protons at positions 5 and 6 of the pyrimidine ring would be expected to appear as singlets in the upfield region, likely between δ 2.0-2.5 ppm.

-

The amine proton (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded.

-

The carbons of the fluorophenyl ring would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

The methyl carbons would appear in the aliphatic region of the spectrum.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its versatile pyrimidine core, coupled with key functional groups, makes it an ideal scaffold for the synthesis of targeted libraries, particularly for the discovery of novel kinase inhibitors. While specific biological data for this compound is not yet in the public domain, the extensive and diverse pharmacology of related pyrimidine derivatives strongly suggests its utility in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-3292.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Medicinal Chemistry, 65(7), 5644-5668.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of Molecular Structure, 1315, 138435.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Current Organic Chemistry, 28.

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2358.

- 1H NMR spectrum of compound 4. (2021).

- Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine. (1998).

- Bulk Drug Intermediates Used in Pharmaceuticals. (n.d.). Echemi.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).

- 2-(4-Fluorophenyl)

- Synthesis of chlorinated pyrimidines. (2004).

- Synthesis and biological activity of dialkylphosphocholines. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6346-6349.

- ChEMBL D

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Biomedical and Pharmacology Journal, 8(2).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258.

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (2018).

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (2021).

- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Journal of Medicinal Chemistry, 66(10), 7016-7037.

- Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. (2017).

- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). Antioxidants, 13(10), 1196.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(13), 7448-7474.

- A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. (2023).

- 4-Chloro-N-(4-fluorophenyl)

- Pharma API Intermedi

- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). Journal of Applied Pharmaceutical Science, 7(11), 021-032.

- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025).

- 4-Chloro-N-(4-fluorophenyl)

- Intermedi

- 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2 Amino 4 chloro 6 methylpyrimidine. (2015). mzCloud.

- Pyrimidine, 2-chloro-4-(4-fluorophenyl)-. (n.d.). SpectraBase.

Sources

- 1. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in nature and synthetic chemistry. Its presence as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very center of genetic information and cellular function.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as a versatile framework for the development of therapeutic agents across a vast spectrum of diseases.[3]

Substituted pyrimidine derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The biological activity is profoundly influenced by the nature and position of substituents on the pyrimidine ring, allowing for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[4][6] This guide provides an in-depth analysis of the key biological activities of these derivatives, elucidating their mechanisms of action, exploring structure-activity relationships (SAR), and detailing the experimental protocols used to validate their therapeutic potential.

Chapter 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The fight against cancer has been significantly advanced by pyrimidine derivatives that selectively target the machinery of aberrant cell growth. Many of these compounds function by inhibiting key enzymes essential for cancer cell proliferation and survival.[7][8]

Core Mechanisms of Action

The anticancer effects of pyrimidine derivatives are often mediated through the inhibition of specific enzymes crucial for cell division and signaling.

-

Kinase Inhibition: Many receptor tyrosine kinases (RTKs) are overexpressed or hyperactivated in cancer cells, leading to uncontrolled proliferation. Pyrimidine derivatives, structurally similar to the purine core of ATP, can act as competitive inhibitors in the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR).[9] This blockade prevents autophosphorylation and disrupts downstream signaling cascades, ultimately arresting cell growth.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides, including thymidylate.[2] By inhibiting DHFR, pyrimidine derivatives starve cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[2]

-

Thymidylate Synthase (TS) Inhibition: TS is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] The well-known anticancer drug 5-Fluorouracil, a pyrimidine analog, is metabolized into a compound that irreversibly inhibits TS, causing a "thymineless death" in rapidly dividing cancer cells.[2][7]

Caption: Simplified pathway of kinase inhibition by a pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the substitution pattern around the core ring.[6]

-

Positions 2 and 4: These are critical positions for interaction with target enzymes. Anilino or related aromatic groups at C2 or C4 are common features in potent kinase inhibitors, as they can form crucial hydrogen bonds within the ATP-binding site.[6]

-

Position 5: Modifications at the C5 position can significantly impact activity. For example, the electron-withdrawing fluorine atom in 5-Fluorouracil is key to its mechanism of TS inhibition.

-

Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups at the 2-position of the pyrimidine ring can enhance anticancer activity, while bulky substituents may decrease it.[2]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Pyrimidine Derivatives

| Compound ID | Substitution Pattern | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Derivative A | 2,4,5-Trisubstituted | < 0.10 | - | [2] |

| Derivative B | Tetralin-6-yl pyrimidine | 7.29 | 5.50 | [2] |

| Derivative C | Pyrimidine-benzimidazol hybrid | 2.18 | 4.04 | [3] |

| 5-Fluorouracil | 5-Fluoro | ~5.0 | ~8.0 | [2] |

Note: IC₅₀ values are indicative and can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell viability.[3]

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

-

Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferating cells.

-

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest, covering multiple cell cycles.

-

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Causality: During this time, mitochondrial reductase enzymes in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.[3]

-

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 2: Antimicrobial Activity - Combating Pathogenic Microbes

Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[10][11] Their development is crucial in the era of growing antimicrobial resistance.

Core Mechanisms of Action

Similar to their anticancer effects, many antimicrobial pyrimidines target essential enzymes in pathogens. A prominent example is the inhibition of bacterial Dihydrofolate Reductase (DHFR) . The drug Trimethoprim, which contains a diaminopyrimidine moiety, is a classic example. It selectively binds to bacterial DHFR with an affinity several thousand-fold higher than for human DHFR, disrupting the folate pathway and preventing the synthesis of DNA, RNA, and proteins in the pathogen.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Detailed Steps:

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Causality: A standardized inoculum is critical for the reproducibility and accuracy of the MIC value.

-

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin or by measuring the optical density with a plate reader.

-

Causality: The absence of turbidity indicates that the compound has inhibited bacterial growth at that concentration.

-

Chapter 3: Antiviral Activity - Halting Viral Replication

The pyrimidine scaffold is present in numerous approved antiviral drugs, such as Zidovudine (anti-HIV) and Idoxuridine (anti-herpesvirus).[2][7][12] These agents typically function as nucleoside analogs that interfere with viral replication.

Core Mechanisms of Action

The primary antiviral mechanism for many pyrimidine derivatives is the inhibition of viral polymerases . As nucleoside analogs, they are taken up by cells and phosphorylated to their active triphosphate form. This active form is then mistakenly incorporated into the growing viral DNA or RNA chain by the viral polymerase. Lacking a 3'-hydroxyl group, these analogs act as chain terminators, prematurely halting replication.[7]

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles (plaques).[13]

Detailed Steps:

-

Cell Plating: Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized, countable zones of cell death known as plaques.

-

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ (the concentration that reduces the plaque number by 50%).

Chapter 4: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents.[14][15][16] Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway.

Core Mechanisms of Action

A primary mechanism for the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes .[15] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[15] By blocking these enzymes, pyrimidine derivatives can reduce the production of prostaglandins and alleviate inflammation.[15][17] Several derivatives have been shown to be selective inhibitors of COX-2, which is advantageous as COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining.[14][17]

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Detailed Steps:

-

Reagent Preparation: Prepare a reaction buffer, purified COX-1 or COX-2 enzyme, a heme cofactor, and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Compound Addition: Add the test pyrimidine derivatives at various concentrations to the wells. Include a known inhibitor (e.g., Meloxicam for COX-2, Piroxicam) as a positive control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement: Immediately measure the oxidation of TMPD, which results in a color change, using a plate reader at a specific wavelength (e.g., 590-620 nm) over several minutes.

-

Causality: The rate of color change is proportional to the peroxidase activity of the COX enzyme. An effective inhibitor will slow down this rate.

-

-

Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the no-drug control. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Conclusion and Future Outlook

The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent biological relevance and chemical tractability have enabled the development of a vast arsenal of therapeutic agents. The diverse biological activities—from anticancer and antimicrobial to antiviral and anti-inflammatory—highlight the remarkable versatility of this heterocyclic core.[1][18]

Future research will undoubtedly focus on synthesizing novel derivatives with enhanced potency and selectivity. The integration of computational modeling and structure-based drug design will accelerate the identification of lead compounds with optimized pharmacokinetic profiles and reduced off-target effects. As our understanding of disease pathways deepens, so too will our ability to precisely tailor substituted pyrimidine derivatives to meet specific therapeutic challenges, continuing their legacy as a cornerstone of modern medicinal chemistry.

References

- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- BenchChem. (2025).

- Anonymous. (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Anonymous. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- Anonymous. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.

- Anonymous. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

- Anonymous. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.

- Anonymous. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Anonymous. (2017).

- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest.

- Anonymous. (n.d.). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.

- Anonymous. (n.d.).

- Anonymous. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.

- Anonymous. (n.d.).

- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Anonymous. (n.d.). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. PubMed.

- Anonymous. (n.d.). In vitro methods for testing antiviral drugs. PubMed Central.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Anonymous. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences.

- Anonymous. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Anonymous. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Anonymous. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- Anonymous. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be....

- Anonymous. (n.d.).

- Anonymous. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Anonymous. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.

- Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing.

- Anonymous. (n.d.).

- Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- Ma, F.-F. (2024). Guideline for anticancer assays in cells.

- Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.

- Anonymous. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.

- Anonymous. (n.d.). Mechanism of action of pyrimidine analogues.

- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- Tai, C.-J., et al. (2022).

- Anonymous. (n.d.). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. sciensage.info [sciensage.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

- 17. mdpi.com [mdpi.com]

- 18. pharmatutor.org [pharmatutor.org]

A Technical Guide to Identifying Potential Kinase Targets for 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Abstract

Protein kinases are critical regulators of cellular processes and prominent therapeutic targets, particularly in oncology.[1][2] The identification of the specific kinase targets of small molecule inhibitors is a crucial step in drug discovery and development. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the potential kinase targets of the novel compound, 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine. We will explore a multi-pronged approach, beginning with computational prediction, followed by robust in vitro biochemical screening, and culminating in essential cell-based validation assays. The methodologies detailed herein are designed to provide a clear path from a compound of interest to a well-defined set of validated kinase targets, thereby accelerating preclinical development.

Introduction: The Kinase Target Landscape

The human kinome consists of over 500 protein kinases that act as key signaling molecules, regulating a vast array of cellular functions.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a highly pursued class of drug targets.[4] Small molecule kinase inhibitors have revolutionized cancer therapy, but their clinical success is often dictated by their selectivity profile.[4] A thorough understanding of a compound's on-target and off-target activities is paramount for predicting efficacy and potential toxicities.[4][5]

This guide focuses on a specific pyrimidine derivative, this compound. The pyrimidine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, suggesting this compound has a high probability of interacting with the ATP-binding site of one or more kinases.[6] Our objective is to outline a systematic and rigorous workflow to elucidate its kinase interaction profile.

Phase 1: In Silico Target Prediction

Before embarking on costly and time-consuming experimental work, computational methods can provide valuable initial insights into the likely kinase targets of a novel compound.[7][8] These approaches leverage large datasets of known kinase inhibitors and their targets to build predictive models.[1][2][3]

2.1. Methodology: Machine Learning-Based Kinase Target Prediction

A robust approach is to utilize a machine learning workflow, such as KinasePred, which employs algorithms like Random Forest classifiers to predict the probability of a small molecule inhibiting specific kinases.[1][2]

2.2. Rationale for this Approach

-

Efficiency: Computational screening can rapidly assess a compound against hundreds of kinases, prioritizing those with the highest likelihood of interaction for subsequent experimental validation.[1][2]

-

Hypothesis Generation: The predictions from these models can generate initial hypotheses about the compound's mechanism of action and potential therapeutic applications.

-

Resource Optimization: By narrowing down the list of potential targets, researchers can focus their experimental resources on the most promising candidates.

2.3. Step-by-Step Protocol: Computational Target Prediction

-

Input Data Preparation:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

-

Feature Calculation:

-

Utilize computational chemistry software to calculate relevant molecular descriptors (e.g., physicochemical properties, topological fingerprints).

-

-

Model Application:

-

Output Analysis:

-

The model will output a list of kinases ranked by the predicted probability of inhibition. Focus on the top candidates for the next phase of experimental testing.

-

Phase 2: In Vitro Biochemical Profiling

Following computational prediction, the next critical step is to experimentally determine the direct inhibitory activity of the compound against a panel of purified kinases. This provides quantitative data on the compound's potency and selectivity.

3.1. Methodology: Large-Scale Kinase Panel Screening

A widely used and effective method is to screen the compound against a large panel of recombinant kinases using an in vitro kinase assay. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's kinase screening services offer comprehensive panels.[9] A common assay format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.[10]

3.2. Rationale for this Approach

-

Direct Inhibition Measurement: This method directly assesses the compound's ability to inhibit the enzymatic activity of each kinase.

-

Quantitative Potency: The assay can be performed at multiple compound concentrations to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited), a key measure of potency.

-

Selectivity Profiling: Screening against a broad panel reveals the compound's selectivity, identifying both primary targets and potential off-targets.[5]

3.3. Step-by-Step Protocol: In Vitro Kinase Assay [11][12][13]

-

Assay Preparation:

-

Prepare a master mix containing the kinase buffer, a specific recombinant kinase (e.g., at 50 nM), and its corresponding substrate (e.g., at 250 nM).[11]

-

-

Compound Addition:

-

Serially dilute this compound to a range of concentrations. Add the diluted compound to the kinase/substrate mixture.

-

-

Reaction Initiation:

-

Start the kinase reaction by adding a solution containing MgCl2 (final concentration 10 mM) and radiolabeled ATP (e.g., [γ-³²P]ATP, final concentration 100 µM).[11]

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution like 6x Protein Loading Dye and heating to 95°C for 5 minutes.[11]

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.[11]

-

Visualize the radiolabeled, phosphorylated substrate using autoradiography or a phosphorimager.

-

Quantify the band intensity to determine the level of kinase inhibition at each compound concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

3.4. Data Presentation

The results of the kinase panel screen should be summarized in a clear and concise table.

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 45% | >1000 |

| Kinase D | 15% | >10,000 |

| ... | ... | ... |

Table 1: Hypothetical in vitro kinase profiling data for this compound.

Phase 3: Cell-Based Target Validation

While in vitro assays are essential for identifying direct enzymatic inhibitors, they do not fully recapitulate the complex environment of a living cell.[5] Cell-based assays are therefore crucial to confirm that the compound can engage its target in a cellular context and exert a biological effect.[14][15]

4.1. Methodology: Target Engagement & Phosphorylation Assays

A powerful method to confirm target engagement is the NanoBRET™ Target Engagement Intracellular Kinase Assay.[15] This assay measures the binding of a compound to its target kinase within living cells. To assess the functional consequence of target engagement, a cellular phosphorylation assay can be used to measure the inhibition of substrate phosphorylation downstream of the target kinase.[15][16]

4.2. Rationale for this Approach

-

Physiological Relevance: These assays are performed in intact cells, accounting for factors like cell permeability and competition with endogenous ATP.[14]

-

Confirmation of Target Engagement: Directly demonstrates that the compound can access and bind to its intended target within the cell.

-

Functional Readout: Cellular phosphorylation assays provide evidence that target engagement translates into a functional modulation of the kinase's signaling pathway.[15]

4.3. Step-by-Step Protocol: NanoBRET™ Target Engagement Assay [15]

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

-

Compound and Tracer Addition:

-

Add the this compound at various concentrations to the cells.

-

Add the NanoBRET™ fluorescent tracer, which also binds to the kinase.

-

-

Energy Transfer Measurement:

-

If the compound does not bind to the kinase, the tracer will bind, bringing it in close proximity to the NanoLuc® luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

-

-

Data Analysis:

-

Measure the BRET signal at different compound concentrations to determine the cellular IC50 for target engagement.

-

4.4. Step-by-Step Protocol: Cellular Phosphorylation Assay [15]

-

Cell Treatment:

-

Culture a cell line known to have an active signaling pathway involving the target kinase.

-

Treat the cells with varying concentrations of this compound.

-

-

Cell Lysis:

-

After a set incubation period, lyse the cells to release their protein content.

-

-

Phosphorylation Detection:

-

Use an ELISA-based method with a phospho-specific antibody to quantify the phosphorylation level of a known downstream substrate of the target kinase.

-

-

Data Analysis:

-

Plot the level of substrate phosphorylation against the compound concentration to determine the IC50 for inhibiting the signaling pathway.

-

Visualizing the Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the process and the biological context, the following diagrams illustrate the overall target identification workflow and a hypothetical signaling pathway that could be inhibited by our compound of interest.

A flowchart of the kinase target identification workflow.

A hypothetical signaling pathway inhibited by the compound.

Conclusion

The identification of kinase targets for a novel small molecule is a multifaceted process that requires a combination of computational and experimental approaches. By following the structured workflow outlined in this guide—from in silico prediction to in vitro biochemical profiling and finally to cell-based validation—researchers can confidently identify and characterize the kinase targets of this compound. This systematic approach not only enhances the understanding of the compound's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

-

Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. [Link]

-

ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

-

Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. American Chemical Society. [Link]

-

Rapid Computational Identification of the Targets of Protein Kinase Inhibitors. American Chemical Society. [Link]

-

Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. PubMed. [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. [Link]

-

ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

-

The target landscape of clinical kinase drugs. PMC - NIH. [Link]

-

2.3. In vitro kinase assay. Bio-protocol. [Link]

-

Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

-

(PDF) In vitro kinase assay v1. ResearchGate. [Link]

-

Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. [Link]

-

Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. NIH. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 8. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 11. In vitro kinase assay [protocols.io]